7,8-dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features a benzazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzazepine compounds.
Scientific Research Applications
7,8-Dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and activity at target sites, potentially affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzyl bromide: A related compound with a similar trifluoromethoxy group.
1-[1,2,3]thiadiazol-5-yl-3-(3-trifluoromethoxy-phenyl)urea: Another compound featuring the trifluoromethoxy group, used in different applications.
Uniqueness
7,8-Dimethoxy-3-[3-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is unique due to its benzazepine core structure combined with the trifluoromethoxy group
Properties
Molecular Formula |
C20H18F3NO4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C20H18F3NO4/c1-26-17-9-14-6-7-24(19(25)11-15(14)10-18(17)27-2)12-13-4-3-5-16(8-13)28-20(21,22)23/h3-10H,11-12H2,1-2H3 |
InChI Key |
DBUYGZSVMIPSPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC=C3)OC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.